EP Impurity S: Reference Standard for Analytical Control
Beclomethasone 11,17,21-Tripropionate is officially designated as Beclometasone Dipropionate EP Impurity S in the European Pharmacopoeia (EP). In contrast to the active Beclomethasone Dipropionate (diester) and the primary active metabolite Beclomethasone-17-monopropionate, this tripropionate impurity provides a distinct, stable, and verifiable chromatographic marker. It is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard for method development, method validation (AMV), and quality control (QC) applications during commercial production of Beclomethasone Dipropionate [1].
| Evidence Dimension | Regulatory Identity and Analytical Utility |
|---|---|
| Target Compound Data | European Pharmacopoeia (EP) designated Impurity S; used as a reference standard for HPLC/GC method development and validation. |
| Comparator Or Baseline | Beclomethasone Dipropionate (Active Pharmaceutical Ingredient); Beclomethasone-17-monopropionate (Active Metabolite). |
| Quantified Difference | Not applicable (qualitative regulatory designation). |
| Conditions | Analytical chemistry and pharmaceutical quality control in accordance with EP monographs. |
Why This Matters
Procuring a substance with a precise, pharmacopoeia-defined impurity identity is non-negotiable for laboratories performing regulatory compliant analysis, which cannot be substituted with non-certified or misidentified esters.
- [1] SynZeal. Beclometasone Dipropionate EP Impurity S. Product Datasheet. CAS 1709825-83-1. View Source
